molecular formula C17H22N2O5 B2603570 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea CAS No. 1396791-67-5

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea

Cat. No. B2603570
CAS RN: 1396791-67-5
M. Wt: 334.372
InChI Key: NLQREXXOLDZNQZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea, also known as DBHPU, is a chemical compound that has been the subject of extensive scientific research. DBHPU is a urea derivative that has been synthesized for its potential use in various biochemical and physiological applications.

Scientific Research Applications

Reactivity and Synthesis

3,4-Dimethoxyfuran derivatives demonstrate increased reactivity compared to furan itself, facilitating easy substitution by electrophilic reagents in reactions like the Mannich reaction. Such derivatives are useful in synthesizing a wide range of acylated and alkylated compounds through lithiation and subsequent reactions (Iten, Hofmann, & Eugster, 1978).

Metabolism Studies

Compounds structurally similar to 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea, such as TA-064, have been studied for their metabolic pathways in humans, revealing processes like O-demethylation and ring hydroxylation. These studies are crucial for understanding the biological fate of such compounds, which can inform their potential therapeutic applications (Suzuki, Hashimura, & Takeyama, 1983).

Protecting Groups in Organic Synthesis

The 3,4-Dimethoxybenzyl group has been highlighted as a protecting group for hydroxy functions in organic synthesis. Its selective removal under certain conditions, compared to other benzyl-type protecting groups, offers versatility in synthetic strategies, allowing for the stepwise construction of complex molecules (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

Applications in Drug Analysis

The synthesis of deuterium-labeled compounds, like AR-A014418, which is structurally related to this compound, is crucial for LC–MS analysis in pharmacokinetic studies. These labeled compounds serve as internal standards, enhancing the accuracy of drug concentration measurements in biological matrices (Liang, Wang, Yan, & Wang, 2020).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(21,15-5-4-8-24-15)11-19-16(20)18-10-12-6-7-13(22-2)14(9-12)23-3/h4-9,21H,10-11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQREXXOLDZNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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